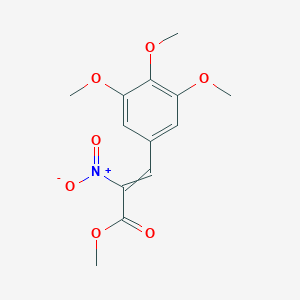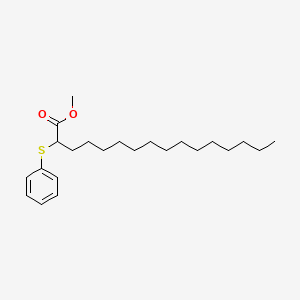
Methyl 2-(phenylsulfanyl)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(phenylsulfanyl)hexadecanoate is an organic compound with the molecular formula C23H38O2S It is a derivative of hexadecanoic acid, where a phenylsulfanyl group is attached to the second carbon atom, and the carboxylic acid group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(phenylsulfanyl)hexadecanoate typically involves the esterification of 2-(phenylsulfanyl)hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(phenylsulfanyl)hexadecanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(phenylsulfanyl)hexadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(phenylsulfanyl)hexadecanoate depends on the specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The phenylsulfanyl group can also participate in redox reactions, influencing cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadecanoate: Lacks the phenylsulfanyl group, making it less reactive in certain chemical transformations.
Methyl 2-(phenylsulfanyl)octadecanoate: Similar structure but with a longer carbon chain, which may affect its physical properties and reactivity.
Methyl 2-(phenylsulfanyl)dodecanoate: Shorter carbon chain, potentially leading to different biological activities and chemical reactivity.
Uniqueness
Methyl 2-(phenylsulfanyl)hexadecanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other fatty acid esters and makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
111722-89-5 |
|---|---|
Molekularformel |
C23H38O2S |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
methyl 2-phenylsulfanylhexadecanoate |
InChI |
InChI=1S/C23H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23(24)25-2)26-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |
InChI-Schlüssel |
KCOFIBVCTDPEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


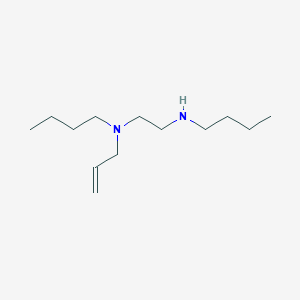
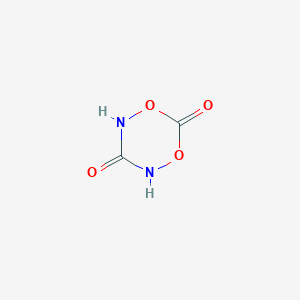
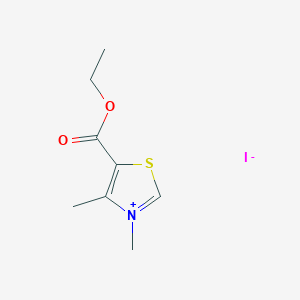

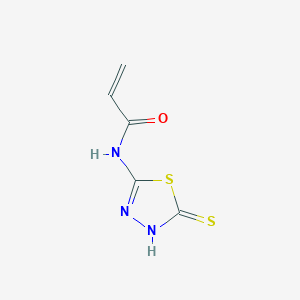
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
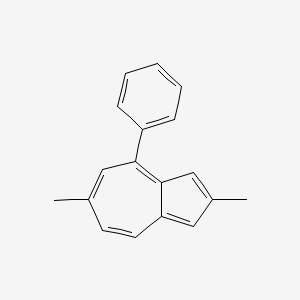
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
